molecular formula C13H21N3 B6600391 3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline CAS No. 2031422-06-5

3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline

Cat. No. B6600391
CAS RN: 2031422-06-5
M. Wt: 219.33 g/mol
InChI Key: AAGBQRFRDCVRIY-UHFFFAOYSA-N
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Description

The compound “3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of new applications for these compounds are potential future directions .

Mechanism of Action

Target of Action

The primary target of 3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can influence cell cycle progression and DNA repair mechanisms.

Mode of Action

It is known that the compound interacts with its target, the serine/threonine-protein kinase chk1, potentially altering its activity . This interaction could lead to changes in the phosphorylation state of downstream proteins, affecting various cellular processes.

Biochemical Pathways

The biochemical pathways affected by 3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline are likely related to cell cycle regulation and DNA damage response, given the role of its primary target, Chk1 . The compound’s interaction with Chk1 could influence the activity of downstream proteins in these pathways, leading to alterations in cell cycle progression and DNA repair mechanisms.

Result of Action

The molecular and cellular effects of 3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline’s action are likely to be related to its influence on cell cycle regulation and DNA damage response. By interacting with Chk1, the compound could affect the phosphorylation state of downstream proteins, leading to changes in these cellular processes .

properties

IUPAC Name

3-[[4-(aminomethyl)piperidin-1-yl]methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c14-9-11-4-6-16(7-5-11)10-12-2-1-3-13(15)8-12/h1-3,8,11H,4-7,9-10,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGBQRFRDCVRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Aminomethyl)piperidin-1-yl]methyl}aniline

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